Comparative Physicochemical Profile: LogP Advantage Over Unsubstituted Pyrazolo[1,5-a]pyridine-3-carboxylate
Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 30843-10-8) exhibits a computed XLogP3 of 1.7, representing a +0.6 log unit increase in lipophilicity relative to the unsubstituted ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-44-0, XLogP3 ≈ 1.1) [1]. This difference is attributable solely to the C2-methyl substituent. The topological polar surface area remains unchanged at 43.6 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing polarity or hydrogen-bond acceptor capacity [2]. For procurement decisions, this means the 2-methyl derivative provides a demonstrably different physicochemical starting point for property-based drug design, falling closer to the CNS-penetrant chemical space (optimal LogP 2–4) than the unsubstituted parent.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-44-0): XLogP3 ≈ 1.1 |
| Quantified Difference | Δ XLogP3 = +0.6 (approximately 4-fold increase in lipophilicity) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release); values validated against experimentally measured logP where available |
Why This Matters
A 0.6 log unit difference in LogP is pharmacokinetically meaningful, potentially altering membrane permeability, protein binding, and metabolic clearance profiles of derived lead compounds.
- [1] PubChem. Ethyl 2-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CID 12872285). XLogP3-AA = 1.7. PubChem release 2021.05.07. View Source
- [2] PubChem. Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CID 6918836). XLogP3-AA = 1.1; Topological Polar Surface Area = 43.6 Ų. PubChem release 2019.06.18. View Source
